4-Nitrobenzoylalanine
Description
4-Nitrobenzoylalanine (systematic name: 4-nitro-L-phenylalanine) is a nitro-substituted derivative of the amino acid phenylalanine. Its structure features a para-nitro (-NO₂) group on the phenyl ring of phenylalanine, making it a valuable intermediate in peptide synthesis and biochemical studies.
Key Properties (Inferred):
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
(2S)-2-[(4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
CBMCTOCBSFJMEG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Substituted Phenylalanine
The following compounds share structural similarities with 4-nitrobenzoylalanine, differing in substituents or backbone modifications:
Key Observations:
- Nitro vs. Fluoro Substituents: The nitro group (-NO₂) in this compound is a stronger electron-withdrawing group than fluorine (-F), significantly altering electronic properties and reactivity. This impacts applications in catalysis or drug design .
- Backbone Modifications: Compounds like 3-Amino-3-(4-fluorophenyl)propionic acid replace the α-amino acid backbone with propionic acid, reducing biological compatibility compared to phenylalanine derivatives .
Nitro-Substituted Aromatic Compounds
Compounds with nitro groups on aromatic rings but distinct backbones:
Key Differences :
- Backbone Rigidity: this compound’s amino acid backbone enhances solubility in aqueous systems compared to rigid aromatic acids like 4-(3-Nitrophenyl)benzoic acid (melting point: 301°C) .
- Biological Relevance: The amino acid structure of this compound makes it more suitable for biochemical studies than 4-Nitrobenzylamine hydrochloride, which lacks a chiral center and peptide compatibility .
Research Findings and Data Gaps
- Toxicity and Safety: Limited data exist for nitro-substituted phenylalanines. For structurally related compounds like 4-(4-Nitrobenzyloxy)-benzylamine, toxicity and environmental persistence remain uncharacterized .
- Synthetic Utility : this compound derivatives are critical in synthesizing enzyme inhibitors or fluorescent probes, leveraging the nitro group’s redox activity .
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